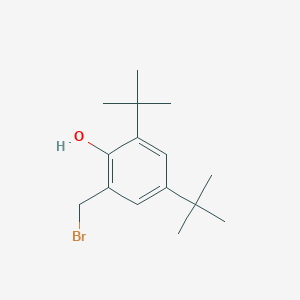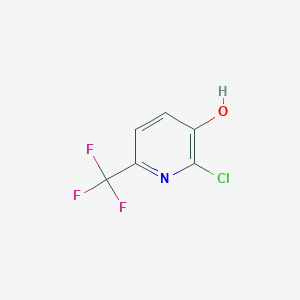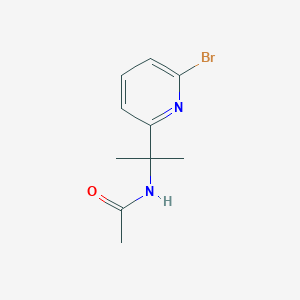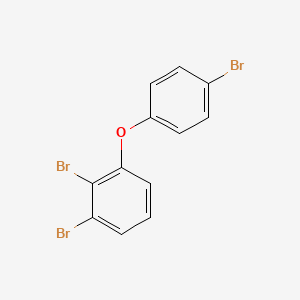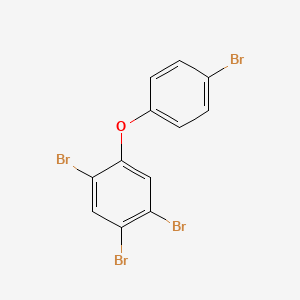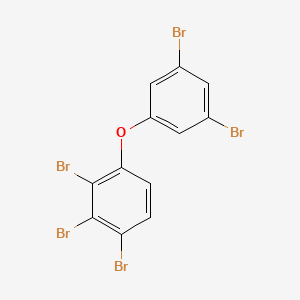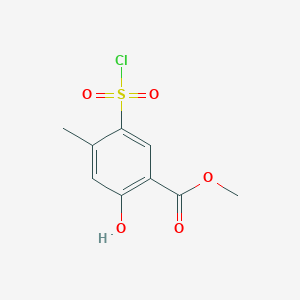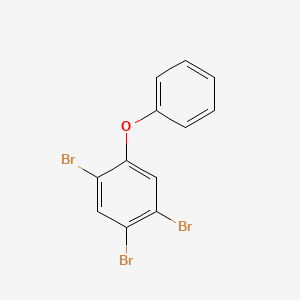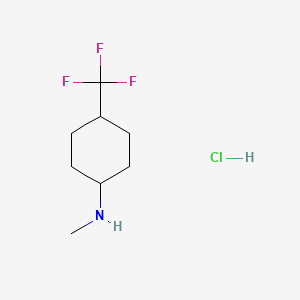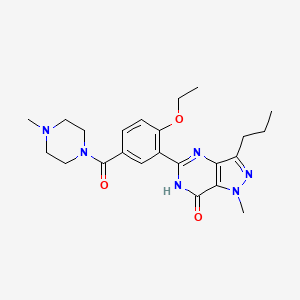
Desmethyl Carbodenafil
Overview
Description
Desmethyl Carbodenafil is a chemical compound that has gained attention due to its structural similarity to other well-known pharmaceuticals It is a derivative of sildenafil, commonly known for its use in treating erectile dysfunction
Mechanism of Action
Target of Action
Desmethyl Carbodenafil primarily targets the Phosphodiesterase-5 (PDE-5) enzyme . This enzyme is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological process of erection .
Mode of Action
This compound, being a PDE-5 inhibitor, works by inhibiting the action of the PDE-5 enzyme . This inhibition prevents the breakdown of cGMP, leading to an increased concentration of cGMP in the body . The buildup of cGMP enhances the vasodilatory effect of nitric oxide, leading to penile erection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide-cGMP pathway . Nitric oxide is released in the corpus cavernosum during sexual stimulation. It activates the enzyme guanylate cyclase, which produces cGMP. cGMP, in turn, triggers a series of protein kinase reactions that result in the relaxation of the smooth muscles of the corpus cavernosum, thereby facilitating penile erection .
Pharmacokinetics
It is known that this compound is a metabolite of sildenafil, which is mainly metabolized through the hepatic microsomal isoenzyme cytochrome p (cyp)3a4, with a slight contribution from the hepatic isoenzymes cyp2c9 . N-desmethyl sildenafil, a metabolite of sildenafil, has been detected in the plasma of patients up to 24 hours after administration of sildenafil . This suggests that this compound may have similar ADME properties.
Result of Action
The molecular effect of this compound is the inhibition of the PDE-5 enzyme, leading to an increase in the levels of cGMP . This results in the relaxation of smooth muscle tissue and increased blood flow to the penis, thereby aiding in the achievement and maintenance of an erection . On a cellular level, this compound may alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Biochemical Analysis
Biochemical Properties
Desmethyl Carbodenafil plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which enhances the vasodilatory effect of nitric oxide. The compound interacts with various biomolecules, including PDE-5, cGMP, and nitric oxide. The nature of these interactions involves the binding of this compound to the active site of PDE-5, preventing the breakdown of cGMP and thereby prolonging its vasodilatory effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects endothelial cells by enhancing the vasodilatory effect of nitric oxide, leading to increased blood flow. The compound also impacts cell signaling pathways by increasing cGMP levels, which can influence gene expression and cellular metabolism. Additionally, this compound has been shown to affect smooth muscle cells by promoting relaxation and reducing contraction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PDE-5, inhibiting the enzyme’s activity. This inhibition prevents the breakdown of cGMP, leading to its accumulation and prolonged vasodilatory effects. The compound also interacts with other biomolecules, such as nitric oxide, to enhance its effects. Furthermore, this compound may influence gene expression by modulating cGMP-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound has been observed to cause sustained vasodilatory effects and potential alterations in cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity for several hours, but its effects may diminish over time due to degradation and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal adverse effects and effectively enhances vasodilation. At higher doses, this compound can cause toxic effects, including cardiovascular complications and potential organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus, and adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PDE-5 and cGMP. The compound is metabolized in the liver, where it undergoes hydroxylation and demethylation to form various metabolites. These metabolic processes can influence the compound’s activity and duration of action. Additionally, this compound may affect metabolic flux and metabolite levels by modulating cGMP-dependent pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes and accumulate in specific tissues, such as the vascular endothelium and smooth muscle. Transporters and binding proteins, such as organic anion transporters, may facilitate its movement across cellular compartments. The localization and accumulation of this compound can influence its activity and duration of action .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane. The compound’s activity is influenced by its localization, as it needs to interact with PDE-5 and other biomolecules within these compartments. Post-translational modifications, such as phosphorylation, may also affect the compound’s targeting and function. This compound’s localization to specific cellular compartments is crucial for its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl Carbodenafil can be synthesized through several chemical reactions involving sildenafil or its derivatives. The synthesis typically involves the removal of a methyl group from the sildenafil molecule, which can be achieved using various reagents and reaction conditions. Common methods include the use of strong bases or specific chemical reagents that facilitate the demethylation process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process requires precise temperature control, the use of catalysts, and purification steps to ensure the final product's purity and efficacy. Industrial production also involves rigorous quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Desmethyl Carbodenafil undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed to introduce new functional groups into the compound.
Major Products Formed:
Scientific Research Applications
Desmethyl Carbodenafil has been explored for its applications in several scientific fields:
Medicine: It is being studied for its potential use in treating erectile dysfunction and other cardiovascular conditions.
Biology: Researchers are investigating its effects on cellular processes and its potential as a research tool in biological studies.
Chemistry: The compound is used in chemical synthesis and as a reagent in various chemical reactions.
Industry: this compound is being evaluated for its potential use in pharmaceutical formulations and other industrial applications.
Comparison with Similar Compounds
Sildenafil: The parent compound from which Desmethyl Carbodenafil is derived.
Tadalafil: Another PDE5 inhibitor used for treating erectile dysfunction and benign prostatic hyperplasia.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action to sildenafil and this compound.
Uniqueness: this compound's uniqueness lies in its specific chemical modifications, which may offer different pharmacokinetic properties and potential therapeutic advantages over its parent compound and other similar compounds.
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-5-7-17-19-20(28(4)26-17)22(30)25-21(24-19)16-14-15(8-9-18(16)32-6-2)23(31)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFGMSHSTNMHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147676-79-7 | |
| Record name | Desmethyl Carbodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORCARBODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JB0I959JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
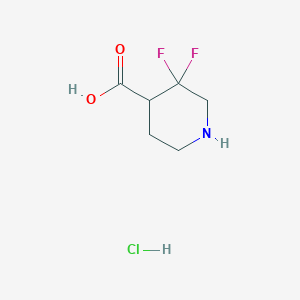
![2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B1530805.png)
![Benzoic acid, 4-[(diethoxyphosphinyl)methyl]-2-fluoro-, methyl ester](/img/structure/B1530809.png)

![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1530812.png)
